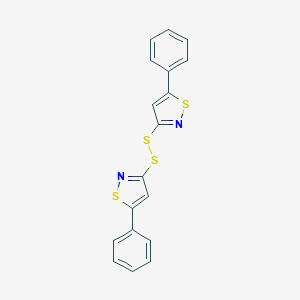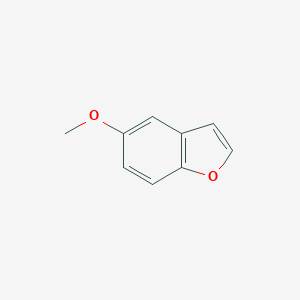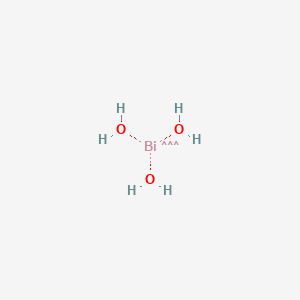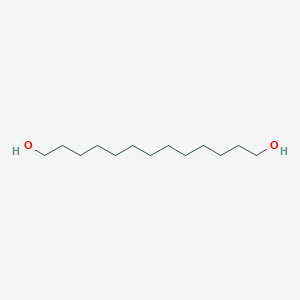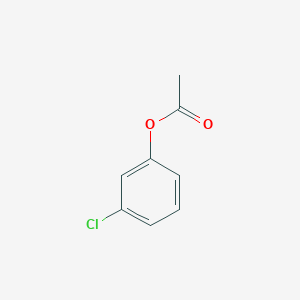
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-, also known as DMADP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a versatile reagent that can be used for the synthesis of a variety of organic compounds, making it an important tool for the development of new drugs and materials. In
Mécanisme D'action
The mechanism of action of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the formation of a stable phosphonium ylide intermediate, which can undergo a variety of reactions, including cycloaddition, Wittig reaction, and olefination. The ylide intermediate is highly reactive and can react with a variety of electrophiles, such as aldehydes, ketones, and imines. The reactivity of the ylide intermediate makes Phosphonic dichloride, (3-methyl-1,2-butadienyl)- a powerful reagent for organic synthesis.
Biochemical and Physiological Effects:
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is not toxic to cells and does not cause significant cell death or apoptosis. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been shown to have low toxicity in animal models, indicating that it may be a safe compound for use in drug discovery and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has several advantages for use in lab experiments. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, making it an important tool for organic chemists. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- is also stable and easy to handle, making it a convenient reagent for lab experiments. However, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has some limitations, including its high cost and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for research on Phosphonic dichloride, (3-methyl-1,2-butadienyl)-. One area of research is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in scientific research. Another area of research is the application of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- in drug discovery, particularly for the synthesis of new drugs with unique properties. Finally, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or materials with optical properties.
Méthodes De Synthèse
The synthesis of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the reaction between two compounds, phosphorus trichloride and 3-methyl-1,2-butadiene. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction yields Phosphonic dichloride, (3-methyl-1,2-butadienyl)- as a colorless liquid, which can be purified by distillation or chromatography.
Applications De Recherche Scientifique
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, including natural products, pharmaceuticals, and materials. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been used as a building block for the synthesis of complex molecules, such as biologically active compounds and polymers.
Propriétés
Numéro CAS |
13337-33-2 |
|---|---|
Formule moléculaire |
C5H7Cl2OP |
Poids moléculaire |
184.98 g/mol |
InChI |
InChI=1S/C5H7Cl2OP/c1-5(2)3-4-9(6,7)8/h4H,1-2H3 |
Clé InChI |
WBWKMWRLRXOVAW-UHFFFAOYSA-N |
SMILES |
CC(=C=CP(=O)(Cl)Cl)C |
SMILES canonique |
CC(=C=CP(=O)(Cl)Cl)C |
Autres numéros CAS |
13337-33-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



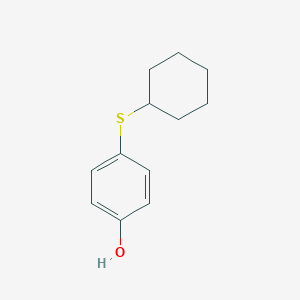
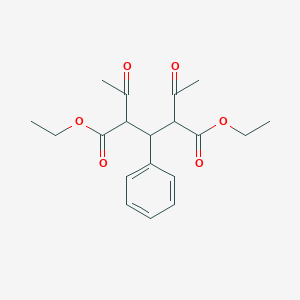




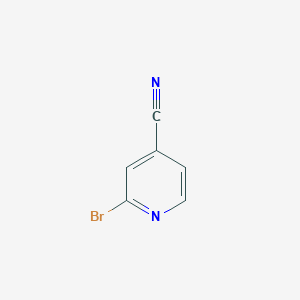
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
